2,8-Dihydroxyadenine

Description

Properties

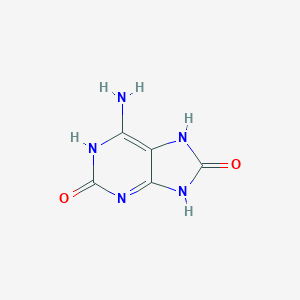

IUPAC Name |

6-amino-7,9-dihydro-1H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBOJHLYDJZYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N=C1NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184453 | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.002 mg/mL | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30377-37-8 | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-purine-2,8(3H,7H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYE4YC3VKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-Dihydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biochemical pathway leading to 2,8-Dihydroxyadenine?

An In-depth Technical Guide on the Biochemical Pathway of 2,8-Dihydroxyadenine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,8-DHA) is a poorly soluble purine metabolite that can accumulate in the urinary tract, leading to crystalluria, urolithiasis (kidney stones), and potentially chronic kidney disease. The formation of 2,8-DHA is the hallmark of a rare autosomal recessive metabolic disorder known as adenine phosphoribosyltransferase (APRT) deficiency.[1][2][3][4] This guide provides a detailed overview of the biochemical pathway leading to 2,8-DHA, the enzymatic basis of the pathology, and the clinical consequences of its accumulation. It is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism and related genetic disorders.

Introduction to Purine Metabolism and the Role of APRT

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides. The purine salvage pathway is a critical component of this process, allowing the body to recycle purine bases from the breakdown of nucleic acids, thereby conserving energy. A key enzyme in this pathway is adenine phosphoribosyltransferase (APRT).[1][5]

Under normal physiological conditions, APRT catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP), an essential building block for DNA, RNA, and cellular energy currency (ATP).[6][7] This reaction is the primary route for adenine metabolism in humans.[1]

The Aberrant Biochemical Pathway in APRT Deficiency

In individuals with APRT deficiency, the enzyme's function is either completely absent or significantly reduced due to mutations in the APRT gene.[6][7] This enzymatic block prevents the conversion of adenine to AMP. Consequently, adenine accumulates and is shunted into an alternative metabolic pathway, leading to the production of 2,8-DHA.[1][5][8]

The aberrant pathway involves the following steps:

-

Oxidation of Adenine: The excess adenine is oxidized by the enzyme xanthine dehydrogenase (XDH), also known as xanthine oxidase.[1][5][9]

-

Formation of 8-hydroxyadenine: The initial product of this oxidation is 8-hydroxyadenine, which serves as an intermediate metabolite.[1][2][5]

-

Formation of this compound: Xanthine dehydrogenase further oxidizes 8-hydroxyadenine to form the final product, this compound.[1][2][5]

The following diagram illustrates both the normal and aberrant pathways of adenine metabolism.

References

- 1. wjgnet.com [wjgnet.com]

- 2. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound urolithiasis: a not so rare inborn error of purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenine phosphoribosyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 5. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. Adenine phosphoribosyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. Recurrent this compound nephropathy: a rare but preventable cause of renal allograft failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery of 2,8-Dihydroxyadenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2,8-dihydroxyadenine (2,8-DHA) is a pivotal chapter in the understanding of purine metabolism and its associated inborn errors. This technical guide provides a comprehensive historical perspective on the identification of this poorly soluble adenine metabolite, detailing the key scientific milestones, the analytical techniques that enabled its discovery, and the clinical context in which it emerged. The narrative of 2,8-DHA is intrinsically linked to the elucidation of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that paves the way for the synthesis of this nephrotoxic compound. This document serves as a detailed resource for researchers, clinicians, and pharmaceutical scientists, offering insights into the foundational studies that have shaped our current understanding of 2,8-DHA-related pathologies and their management.

The Initial Discovery: A Confluence of Clinical Observation and Analytical Chemistry

The story of this compound begins not with the compound itself, but with the identification of a rare enzymatic defect. In 1968, Kelley and his colleagues first described a partial deficiency of the purine salvage enzyme, adenine phosphoribosyltransferase (APRT), in otherwise healthy individuals, noting its autosomal inheritance. This initial observation set the stage for understanding the metabolic consequences of impaired adenine salvage.

The critical breakthrough came in 1974 when Cartier and his team reported a case of a child suffering from urolithiasis secondary to a complete deficiency of APRT, establishing the autosomal recessive inheritance of the severe form of the disease. This clinical presentation of kidney stones in the context of complete APRT deficiency pointed towards the existence of an abnormal, poorly soluble metabolite.

Two years later, in a landmark 1976 paper published in the Biochemical Journal, H.A. Simmonds and colleagues definitively identified this metabolite as this compound.[1] They analyzed urinary stones from a child with homozygous APRT deficiency and, using a combination of ultraviolet (UV) and infrared (IR) spectroscopy, as well as mass spectrometry, they elucidated the structure of this novel stone component.[1] This was followed by a 1977 report by Van Acker et al., which further characterized a family with APRT deficiency, solidifying the link between the enzymatic defect and the resulting pathology.

The Metabolic Pathway to this compound Formation

Under normal physiological conditions, the enzyme adenine phosphoribosyltransferase (APRT) salvages free adenine by converting it to adenosine monophosphate (AMP) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP). This is the primary route for adenine metabolism in humans.

In individuals with APRT deficiency, this salvage pathway is blocked. Consequently, adenine accumulates and is shunted into an alternative catabolic pathway. The excess adenine is oxidized by xanthine dehydrogenase (XDH), the same enzyme responsible for the oxidation of hypoxanthine and xanthine to uric acid. This enzymatic reaction proceeds in two steps: first, adenine is converted to 8-hydroxyadenine, which is then further oxidized to this compound.

The pathological significance of this metabolic diversion lies in the profound insolubility of 2,8-DHA in urine at physiological pH, leading to its precipitation, crystallization, and the formation of kidney stones (urolithiasis) and potential for crystalline nephropathy.

Metabolic Pathway of Adenine

Quantitative Data

The discovery and subsequent investigation of 2,8-DHA have been underpinned by quantitative measurements that differentiate the pathological state from the norm. The following tables summarize key quantitative data.

Table 1: Solubility of this compound

| Medium | pH | Temperature | Solubility |

| Water | 6.5 | 37°C | ~1.53 mg/L |

| Human Urine | 5.0 | 37°C | ~2.68 mg/L |

| Human Urine | 7.8 | 37°C | ~4.97 mg/L |

| Data sourced from in vitro studies. The solubility in urine is noted to be enhanced compared to water but remains low.[2] |

Table 2: Urinary Excretion of this compound (24-hour)

| Population | 24-hour Urinary Excretion |

| Healthy Individuals | Undetectable |

| Heterozygous Carriers of APRT mutation | Undetectable |

| Untreated APRT Deficient Patients | Median of 138 mg/24h (range 64-292 mg/24h) |

| Data from studies using UPLC-MS/MS for quantification.[3][4] |

Table 3: Adenine Phosphoribosyltransferase (APRT) Enzyme Activity

| Population | Enzyme Activity in Red Cell Lysates |

| Healthy Individuals | 16 to 32 nmol/hr per mg hemoglobin |

| Heterozygous Carriers of APRT mutation | 17% to 54% of normal activity |

| Homozygous APRT Deficient Individuals | <1% of normal activity (virtually absent) |

| Enzyme activity can vary based on the specific mutation (Type I vs. Type II deficiency).[5][6] |

Experimental Protocols from the Era of Discovery

The identification of 2,8-DHA was a feat of analytical chemistry, relying on the established techniques of the 1970s. While modern methods offer greater sensitivity and speed, understanding the historical protocols provides context to the discovery.

Microscopic Examination of Urine Sediment

One of the earliest and most direct methods for suspecting 2,8-DHA urolithiasis was the microscopic examination of urine.

-

Objective: To identify the characteristic crystals of this compound in a urine sample.

-

Methodology:

-

A fresh urine sample is centrifuged to obtain a sediment.

-

A drop of the sediment is placed on a glass slide and covered with a coverslip.

-

The slide is examined under a light microscope.

-

For enhanced visualization, polarized light microscopy is also employed.

-

-

Expected Observations: 2,8-DHA crystals are typically described as round, reddish-brown bodies with a dark outline and central spicules.[7][8][9] Under polarized light, they exhibit a characteristic "Maltese cross" pattern of birefringence.[7][10]

Spectroscopic Identification of this compound from Urinary Stones

Spectroscopy was central to the definitive identification of 2,8-DHA by Simmonds et al. in 1976.

1. Ultraviolet (UV) Spectroscopy

-

Objective: To determine the UV absorbance spectrum of the unknown compound and compare it to known purine analogues.

-

Historical Protocol:

-

A sample of the purified stone material is dissolved in a suitable solvent, such as an acidic or alkaline solution, to achieve a concentration appropriate for UV analysis.

-

The solution is placed in a quartz cuvette.

-

The cuvette is placed in a double-beam UV-Vis spectrophotometer, which was becoming more common in the 1970s.

-

The absorbance of the sample is measured across a range of UV wavelengths (typically 200-400 nm).

-

The resulting spectrum, with its characteristic absorbance maxima and minima, is compared to reference spectra of known purine compounds. 2,8-DHA has a distinct UV spectrum that can differentiate it from uric acid, especially when measured at different pH values.

-

2. Infrared (IR) Spectroscopy

-

Objective: To obtain a vibrational spectrum of the compound, which provides a "fingerprint" based on its chemical bonds.

-

Historical Protocol (Potassium Bromide - KBr - Pellet Technique):

-

A small amount of the dried, powdered stone material is finely ground with a larger amount of high-purity potassium bromide (KBr).

-

The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an infrared spectrophotometer.

-

An infrared beam is passed through the pellet, and the absorption of IR radiation at different wavenumbers is recorded.

-

The resulting IR spectrum, with characteristic peaks corresponding to the functional groups and overall structure of the molecule, is compared with spectra of known compounds for identification.

-

3. Mass Spectrometry

-

Objective: To determine the precise molecular weight and obtain information about the molecular structure of the compound.

-

Historical Protocol:

-

A purified sample of the compound is introduced into the mass spectrometer. In the 1970s, this often involved derivatization to make the compound more volatile for techniques like electron ionization (EI).

-

In the ion source, the molecules are ionized, often by bombarding them with a beam of high-energy electrons, which also causes them to fragment in a predictable manner.

-

The resulting positively charged ions and fragment ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

-

The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues to its structure, which can be pieced together to confirm the identity of this compound.

-

Diagnostic and Experimental Workflows

The historical and clinical context of 2,8-DHA discovery has led to the development of specific diagnostic and experimental workflows.

Historical Diagnostic Workflow

1970s Experimental Workflow

Conclusion

The discovery of this compound stands as a testament to the crucial interplay between clinical medicine and analytical science. What began with the observation of a rare metabolic disorder culminated in the identification of a novel, pathogenic purine metabolite. The historical techniques of spectroscopy and microscopy, though less sophisticated than their modern counterparts, were instrumental in this seminal discovery. This guide has provided a detailed overview of this historical journey, from the initial clinical reports to the rigorous analytical work that defined 2,8-DHA. For today's researchers and drug development professionals, this story not only offers a fascinating glimpse into the history of metabolic disease research but also underscores the enduring importance of fundamental analytical chemistry in advancing our understanding of human health and disease. The principles of diagnosis and the metabolic pathway elucidated decades ago continue to form the basis for the development of therapies aimed at mitigating the harmful effects of this compound.

References

- 1. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]

- 2. Infrared spectroscopic studies of renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrr.com [ijcrr.com]

- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,8-Dihydroxyadeninuria-induced progressive renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyses of pyrimidine and purine bases by a combination of paper chromatography and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary Stone Composition Analyses Using Fourier Transform Infrared (FTIR) Spectrometry [gavinpublishers.com]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. umpir.ump.edu.my [umpir.ump.edu.my]

Solubility of 2,8-Dihydroxyadenine in physiological fluids

An In-depth Technical Guide on the Solubility of 2,8-Dihydroxyadenine in Physiological Fluids

Introduction

This compound (2,8-DHA) is a purine metabolite that is poorly soluble in bodily fluids.[1] It is formed from the oxidation of adenine by the enzyme xanthine oxidase.[2] In healthy individuals, the salvage enzyme adenine phosphoribosyltransferase (APRT) efficiently converts adenine into adenosine monophosphate (AMP), preventing the accumulation of adenine and its subsequent conversion to 2,8-DHA.[3] However, in individuals with a rare autosomal recessive genetic disorder known as APRT deficiency, the absence or dysfunction of this enzyme leads to the accumulation and excessive urinary excretion of 2,8-DHA.[2][4]

The clinical significance of 2,8-DHA lies in its extremely low solubility in urine at physiological pH ranges.[5][6] This poor solubility leads to the supersaturation of urine, followed by crystallization and the formation of urinary stones (urolithiasis).[3][4] The deposition of 2,8-DHA crystals within the renal tubules and interstitium can lead to obstructive uropathy, crystalline nephropathy, chronic kidney disease (CKD), and ultimately, renal failure.[7][8][9] Understanding the solubility characteristics of 2,8-DHA in physiological fluids is therefore critical for the diagnosis, management, and prevention of its associated pathologies.

Quantitative Solubility Data

The solubility of 2,8-DHA is markedly different in simple aqueous solutions versus complex physiological fluids like urine. Human urine demonstrates a significantly enhanced capacity to solubilize 2,8-DHA compared to water.[10] It can also become highly supersaturated with 2,8-DHA, a state that can be maintained for extended periods.[10]

| Fluid/Solvent | Condition | Solubility / Concentration | Reference |

| Water | pH 6.5, 37°C | 1.53 ± 0.04 mg/L (~9 µM) | [10][11] |

| Water | Not specified | ~2.0 mg/L (0.002 mg/mL) | |

| Human Urine (in vitro) | pH 5.0, 37°C | 2.68 ± 0.84 mg/L | [10] |

| Human Urine (in vitro) | pH 7.8, 37°C | 4.97 ± 1.49 mg/L | [10] |

| Human Urine (in vitro) | 37°C, dependent on osmolarity | 15-20 µmol/L (~2.5-3.3 mg/L) | [5] |

| Human Urine (in vitro) | Apparent Supersaturation | 40.38 ± 3.33 mg/L | [10] |

| Human Urine (in vivo) | Patient receiving oral adenine | 96.0 mg/L | [10] |

| Plasma | Untreated APRT deficiency (median) | 249 ng/mL (0.249 mg/L) | [12][13][14] |

| Plasma | Treated APRT deficiency (median) | Below Limit of Detection | [12][13][14] |

Factors Influencing Solubility

Several physicochemical factors influence the solubility of 2,8-DHA in physiological fluids:

-

pH: 2,8-DHA is an ampholyte with multiple dissociation constants (pKa values of 2.6, 8.1, and 11.52).[10][11] While its solubility is pH-dependent, significant increases do not occur within the typical physiological pH range of human urine (approximately 4.5 to 8.0).[10][11][15] This is a critical distinction from uric acid stones, for which alkalinization of urine is a key treatment strategy.[15]

-

Temperature: Solubility studies are typically conducted at 37°C to mimic physiological conditions.[5][10]

-

Urine Composition: The enhanced solubility of 2,8-DHA in urine compared to water suggests that urinary constituents, such as inorganic salts and organic molecules, act as solubilizing agents.[10] The exact mechanisms and specific molecules responsible for this effect are not fully elucidated.

-

Supersaturation: Urine can become supersaturated with 2,8-DHA to a level approximately ten times its basal solubility.[10] This supersaturated state can be surprisingly stable, lasting for at least 16 hours even with agitation, which allows for high concentrations to exist before precipitation occurs.[10]

Experimental Protocols for Solubility Determination

The determination of 2,8-DHA solubility and its quantification in biological fluids typically involves the following steps. Modern analytical methods rely on highly sensitive and specific techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][16][17][18]

Generalized Experimental Protocol:

-

Sample Collection and Preparation:

-

Collect urine or plasma samples.

-

For urine, measure pH and osmolality.

-

Centrifuge samples to remove any pre-existing crystals or cellular debris.

-

-

Equilibration for Solubility Measurement:

-

Add an excess of solid 2,8-DHA to the physiological fluid (e.g., urine supernatant) in a sealed container.

-

Alternatively, to study supersaturation, a concentrated stock solution of 2,8-DHA (dissolved in a weak base) can be added to the fluid.[10]

-

Incubate the mixture at a constant physiological temperature (37°C) with continuous agitation for a sufficient period (e.g., 16-24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid 2,8-DHA from the saturated supernatant. This is typically achieved by high-speed centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm).

-

-

Quantification of Dissolved 2,8-DHA:

-

Analyze the clear supernatant using a validated analytical method.

-

Method: UPLC-MS/MS is the current gold standard for its high sensitivity and specificity in complex biological matrices.[9][12]

-

Procedure: Inject a known volume of the supernatant into the UPLC-MS/MS system. The compound is separated chromatographically and then detected and quantified by the mass spectrometer.

-

Calibration: Generate a standard curve using known concentrations of pure 2,8-DHA to accurately determine the concentration in the experimental sample. An isotope-labeled internal standard is often used to improve accuracy.[6]

-

Visualizations

Metabolic Pathway of 2,8-DHA Formation

Caption: Metabolic fate of adenine in the presence and absence of APRT activity.

Generalized Experimental Workflow for Solubility Measurement

Caption: A typical workflow for determining the equilibrium solubility of 2,8-DHA.

Pathophysiology of 2,8-DHA Nephropathy

Caption: The progression from APRT deficiency to 2,8-DHA crystal nephropathy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recurrent this compound nephropathy: a rare but preventable cause of renal allograft failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound urolithiasis: a not so rare inborn error of purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. skemman.is [skemman.is]

- 7. Inflammation plays a critical role in this compound nephropathy [comptes-rendus.academie-sciences.fr]

- 8. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced solubility of 2,8 dihydroxyadenine (DOA) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced Solubility of 2,8 Dihydroxyadenine (DOA) in Human Urine | Semantic Scholar [semanticscholar.org]

- 12. Correlation of Plasma and Urine this compound and Adenine and Clinical Characteristics in Individuals With Adenine Phosphoribosyltransferase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. correlation-of-plasma-and-urine-2-8-dihydroxyadenine-and-adenine-and-clinical-characteristics-in-individuals-with-adenine-phosphoribosyltransferase-deficiency - Ask this paper | Bohrium [bohrium.com]

- 15. Imaging Characteristics of this compound Stones: Review of a Rare Disorder | Fram | World Journal of Nephrology and Urology [wjnu.org]

- 16. "Scanning Electron Microscopy of this compound Crystals and Ston" by P. Winter, A. Hesse et al. [digitalcommons.usu.edu]

- 17. researchgate.net [researchgate.net]

- 18. skemman.is [skemman.is]

The Genetic Basis of Adenine Phosphoribosyltransferase (APRT) Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine phosphoribosyltransferase (APRT) deficiency is a rare, autosomal recessive metabolic disorder resulting from mutations in the APRT gene. This deficiency disrupts the purine salvage pathway, leading to the accumulation and excessive renal excretion of 2,8-dihydroxyadenine (DHA), a poorly soluble metabolite. The subsequent crystallization of DHA in the renal tubules can cause recurrent nephrolithiasis, chronic kidney disease (CKD), and ultimately end-stage renal disease (ESRD). This technical guide provides a comprehensive overview of the genetic underpinnings of APRT deficiency, including the structure and function of the APRT gene, the spectrum of pathogenic mutations, and genotype-phenotype correlations. Detailed methodologies for key diagnostic and research experiments are presented, alongside a summary of quantitative data to aid in comparative analysis. This document is intended to serve as a critical resource for researchers, clinicians, and pharmaceutical professionals working to advance the understanding and treatment of this debilitating condition.

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is an underdiagnosed and potentially treatable cause of kidney stones and renal failure.[1] The disease is inherited in an autosomal recessive manner, meaning that an affected individual must inherit two mutated copies of the APRT gene.[2][3] While considered rare, with an estimated prevalence of 1 in 50,000 to 100,000 in Caucasian populations, its true prevalence may be higher due to misdiagnosis.[1][4] The clinical presentation can vary significantly, with some individuals remaining asymptomatic while others experience recurrent painful kidney stones and progressive loss of kidney function from a young age.[5][6] Early and accurate diagnosis is crucial as effective therapy with xanthine dehydrogenase inhibitors can prevent the severe renal complications associated with the disease.[7]

The APRT Gene and Protein

The APRT gene is located on the long arm of chromosome 16 (16q24) and contains five exons.[2][6] It encodes the enzyme adenine phosphoribosyltransferase, a key component of the purine salvage pathway.[8][9] This pathway recycles purine bases, which are essential components of DNA and RNA, from the breakdown of nucleic acids. The APRT enzyme specifically catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.[6][10] In the absence of functional APRT, adenine is shunted into an alternative metabolic pathway where it is oxidized by xanthine dehydrogenase to 8-hydroxyadenine and subsequently to the highly insoluble this compound (DHA).[1][7]

Molecular Genetics of APRT Deficiency

Inheritance Pattern

APRT deficiency is inherited in an autosomal recessive pattern.[2][3] This means that both copies of the APRT gene in each cell have mutations.[8] The parents of an individual with an autosomal recessive condition each carry one copy of the mutated gene but typically do not show signs and symptoms of the condition.[8] Each sibling of an affected individual has a 25% chance of being affected, a 50% chance of being an asymptomatic carrier, and a 25% chance of being unaffected and not a carrier.[11]

Spectrum of APRT Mutations

To date, over 50 pathogenic mutations have been identified in the APRT gene. These mutations include missense, nonsense, frameshift, and splice-site mutations, as well as small deletions and insertions.[11] The mutations are broadly classified into two types based on the in vitro enzyme activity in cell extracts, although this distinction is now considered mainly of historical interest as the in vivo activity is negligible in both types.[2][5]

-

Type I APRT deficiency: Characterized by a complete absence of APRT enzyme activity in cell lysates. This type is found worldwide and is caused by a heterogeneous group of mutations collectively known as APRT*Q0 alleles.[2][12] A common mutation in Europeans is a T insertion at the splice donor site of intron 4 (IVS4+2insT), which accounts for approximately 40% of mutations in this population and results in a truncated, nonfunctional protein.[12][13]

-

Type II APRT deficiency: Characterized by residual APRT enzyme activity (10-25% of normal) in cell extracts. This type is almost exclusively found in the Japanese population and is primarily caused by a homozygous missense mutation in exon 5, Met136Thr (APRT*J allele).[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to APRT deficiency.

| Parameter | Value | References |

| Normal APRT Enzyme Activity (Red Cell Lysates) | 16 to 32 nmol/hr per mg hemoglobin | |

| Deficient APRT Enzyme Activity (Red Cell Lysates) | < 1% of control values | [5] |

| Type II APRT Deficiency Residual Activity (in vitro) | 10-25% of normal | [2][4] |

| Urinary DHA Excretion (Untreated Patients) | Median: 138 (range 64–292) mg/24 hr | [14] |

| Urinary Adenine Concentration (Patient) | 15.68 mmol per mol of creatinine | |

| Normal Urinary Adenine Concentration | 0.18-0.20 mmol per mol of creatinine | [11] |

Table 1: Biochemical Parameters in APRT Deficiency

| Population | Prevalence of Homozygosity | Heterozygote Frequency | References |

| Caucasian | 1 in 50,000 to 1 in 100,000 | 0.4% to 1.2% | [1][4] |

| Japanese | 1 in 27,000 | ~1.2% | [4][7] |

| Icelandic | > 1 in 15,000 | Not specified | [4] |

Table 2: Prevalence of APRT Deficiency in Different Populations

| Mutation | Population | Frequency in Affected Individuals | References |

| Met136Thr (APRT*J) | Japanese | ~68% of disease-causing alleles | [2] |

| IVS4+2insT | European | ~40.3% of mutations | [12][13] |

Table 3: Frequency of Common APRT Gene Mutations

Experimental Protocols

APRT Enzyme Activity Assay in Erythrocyte Lysates

This assay is the gold standard for diagnosing APRT deficiency.[5] It measures the rate of conversion of adenine to AMP in red blood cell lysates.

Methodology:

-

Sample Preparation: Whole blood is collected in EDTA tubes. Erythrocytes are isolated by centrifugation and washed with saline. The packed red cells are then lysed.

-

Enzymatic Reaction: The erythrocyte lysate is incubated with substrates adenine and phosphoribosylpyrophosphate (PRPP).

-

Quantification of AMP: The amount of AMP produced is quantified. A common method is high-performance liquid chromatography (HPLC).[7][10][11] The HPLC method separates the different purine metabolites, and the amount of AMP is determined by its absorbance at a specific wavelength.

-

Calculation of Enzyme Activity: The APRT enzyme activity is calculated based on the amount of AMP produced over time and normalized to the hemoglobin concentration in the lysate. The activity is typically expressed as nmol of AMP formed per hour per milligram of hemoglobin (nmol/hr/mg Hb).[5]

Molecular Genetic Testing of the APRT Gene

Genetic testing is used to confirm the diagnosis, identify carriers, and for prenatal diagnosis.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other tissues.

-

PCR Amplification: The five exons and flanking intron regions of the APRT gene are amplified using the polymerase chain reaction (PCR).[12]

-

DNA Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify pathogenic variants.[12][15]

-

Sequence Analysis: The obtained DNA sequence is compared to the reference APRT gene sequence to identify any mutations.

-

Deletion/Duplication Analysis: If sequencing does not identify two pathogenic variants in a patient with confirmed deficient enzyme activity, methods such as multiplex ligation-dependent probe amplification (MLPA) or quantitative PCR (qPCR) can be used to detect larger deletions or duplications.[15]

Analysis of this compound (DHA) in Urine and Kidney Stones

The identification of DHA in urine or kidney stones is pathognomonic for APRT deficiency.[7]

Methodology for Urinary DHA Analysis (UPLC-MS/MS):

-

Sample Preparation: Urine samples are collected and may be diluted. An isotopically labeled internal standard of DHA is added for accurate quantification.[3]

-

Chromatographic Separation: The urine sample is injected into an ultra-performance liquid chromatography (UPLC) system, which separates the various components of the urine.

-

Mass Spectrometry Detection: The separated components are then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to specifically detect and quantify DHA and its internal standard based on their unique mass-to-charge ratios.[3][6]

-

Data Analysis: The concentration of DHA in the urine is calculated by comparing the signal of the endogenous DHA to that of the known concentration of the internal standard.

Methodology for Kidney Stone Analysis (Infrared Spectroscopy):

-

Sample Preparation: The kidney stone is washed, dried, and then crushed into a fine powder.[16][17] The powder is then mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.[16][18]

-

Infrared Spectroscopy: The sample is analyzed using a Fourier-transform infrared (FT-IR) spectrometer.[17][19] The instrument passes infrared radiation through the sample, and the resulting spectrum of absorbed frequencies is recorded.

-

Spectral Analysis: The obtained spectrum is compared to a library of known spectra of kidney stone components.[16] The characteristic absorption peaks of DHA allow for its unambiguous identification.[7]

Visualizations

Metabolic Pathway of Adenine

Caption: Metabolic fate of adenine in healthy individuals versus those with APRT deficiency.

Diagnostic Workflow for APRT Deficiency

Caption: A stepwise workflow for the diagnosis of APRT deficiency.

Conclusion and Future Directions

APRT deficiency is a well-characterized genetic disorder for which effective treatment is available. However, the disease remains significantly underdiagnosed, often leading to irreversible renal damage. A greater awareness of this condition among clinicians and the routine analysis of kidney stones using appropriate techniques such as infrared spectroscopy are essential for early detection. For researchers and drug development professionals, a deeper understanding of the genotype-phenotype correlations may help in predicting disease severity. While allopurinol and febuxostat are effective in inhibiting DHA production, future research could focus on gene therapy or other novel therapeutic approaches to correct the underlying enzymatic defect. The continued collection of data on mutation frequencies and clinical outcomes in diverse populations will further enhance our understanding of this rare but important genetic disease.

References

- 1. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The origin of the most common mutation of adenine phosphoribosyltransferase among Japanese goes back to a prehistoric era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orphanet: Adenine phosphoribosyltransferase deficiency [orpha.net]

- 5. Adenine Phosphoribosyltransferase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new method for the determination of adenine phosphoribosyltransferase activity in human erythrocytes by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. Gene: APRT (Unexplained kidney failure in young people) [panelapp.genomicsengland.co.uk]

- 10. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 11. Adenine phosphoribosyltransferase (APRT) deficiency: identification of a novel nonsense mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotype and Genotype Characterization of Adenine Phosphoribosyltransferase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medlineplus.gov [medlineplus.gov]

- 14. Urinary this compound Excretion in Patients with APRT Deficiency, Carriers and Healthy Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenine Phosphoribosyltransferase Deficiency (APRT Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 16. nicoletcz.cz [nicoletcz.cz]

- 17. Fourier transform infrared spectroscopy for analysis of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. mediresonline.org [mediresonline.org]

Early Research on 2,8-Dihydroxyadenine and Urolithiasis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the seminal research on 2,8-dihydroxyadenine (2,8-DHA) and its causal relationship with urolithiasis. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational experimental work that established adenine phosphoribosyltransferase (APRT) deficiency as a metabolic disorder leading to a specific form of kidney stone disease. This document details the metabolic pathways, early diagnostic techniques, and initial treatment approaches. It includes a compilation of quantitative data from early case studies, reconstructed experimental protocols from foundational research, and visualizations of key concepts to facilitate a comprehensive understanding of the topic.

Introduction

The discovery of this compound (2,8-DHA) as a component of urinary calculi marked a significant advancement in the understanding of inherited metabolic disorders that lead to kidney stone formation. Early research in the mid-20th century elucidated the enzymatic basis for the accumulation of this poorly soluble purine metabolite, identifying a deficiency in the enzyme adenine phosphoribosyltransferase (APRT) as the underlying cause. This guide revisits the foundational studies that first described this condition, focusing on the core scientific principles and experimental methodologies that paved the way for current diagnostic and therapeutic strategies.

Adenine phosphoribosyltransferase deficiency is an autosomal recessive inherited disorder.[1][2] In the absence of the APRT enzyme, adenine is metabolized by xanthine oxidase to 2,8-DHA, which is highly insoluble in urine at physiological pH, leading to crystalluria and the formation of 2,8-DHA stones.[3] These stones are characteristically radiolucent, often leading to misdiagnosis as uric acid stones.[3] This guide will delve into the early case reports and experimental work that were pivotal in characterizing this disease.

The Metabolic Pathway of this compound Formation

The metabolic derangement in APRT deficiency results in the shunting of adenine into an oxidative pathway. Under normal physiological conditions, APRT salvages adenine by converting it to adenosine monophosphate (AMP). However, in individuals with APRT deficiency, this pathway is blocked. Consequently, adenine is oxidized by xanthine oxidase, first to 8-hydroxyadenine and subsequently to this compound.

Quantitative Data from Early Clinical Research

The following tables summarize quantitative data extracted from early case reports and clinical studies on 2,8-DHA urolithiasis and APRT deficiency. These data provided the initial clinical picture of the disease and helped establish key diagnostic parameters.

Table 1: Patient Demographics and Presentation in Early Case Series

| Study/Report (Year) | Number of Patients | Age at Diagnosis (Range) | Gender Distribution (M:F) | Common Presenting Symptoms |

| Cartier & Hamet (1974)[4] | 1 | 3 years | 1:0 | Urolithiasis |

| Van Acker et al. (1977)[3] | 2 (homozygotes) | Childhood | 2:0 | Recurrent urolithiasis |

| Review of early cases (up to 1983)[5] | 13 | Children and Adults | Not specified | Urolithiasis |

| French Cohort (1978-2010)[6] | 53 | 0.5 - 78 years | 34:19 | Urolithiasis, decreased renal function |

Table 2: APRT Enzyme Activity in Erythrocytes

| Patient Status | APRT Enzyme Activity (% of Normal) | Reference |

| Homozygous (Type I) | < 1% | [3] |

| Homozygous (Type II) | 10-25% (in cell lysates) | [2] |

| Heterozygous | 20-57% | [3] |

| Normal | 100% | [3] |

Table 3: Urinary Excretion of Adenine and Metabolites in APRT Deficiency (Untreated)

| Metabolite | Urinary Excretion (mg/24h) | Reference |

| This compound | 116 (median, range 75-289) | [4] |

| Adenine | 32 (median, range 18-46) | [4] |

Table 4: Stone Composition Analysis from Early Cases

| Stone Component | Percentage of Stone Composition | Reference |

| This compound | 100% in many early reported cases | [7] |

Experimental Protocols in Early Research

The following sections provide a reconstruction of the key experimental protocols used in the early research of 2,8-DHA urolithiasis. These methods were fundamental in diagnosing the condition and understanding its biochemical basis.

Identification of this compound in Urinary Stones

Principle: Early identification of 2,8-DHA in urinary stones relied on physical and chemical methods to differentiate it from other purine-based stones, particularly uric acid. Infrared (IR) spectroscopy was a crucial technique that provided a unique spectral fingerprint for 2,8-DHA.

Reconstructed Protocol for Infrared Spectroscopy:

-

Sample Preparation: A small fragment of the urinary calculus was obtained. The stone was washed with distilled water to remove any adhering biological material and then dried. The dried stone fragment was finely ground into a powder using an agate mortar and pestle.

-

Pellet Formation: The powdered stone sample (typically 1-2 mg) was mixed with a larger amount of potassium bromide (KBr) (approximately 200 mg), which is transparent to infrared radiation. The mixture was then pressed under high pressure to form a thin, transparent pellet.

-

Spectroscopic Analysis: The KBr pellet was placed in the sample holder of an infrared spectrophotometer. An infrared spectrum was recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: The resulting spectrum, a plot of infrared light absorbance or transmittance versus wavenumber, was compared to reference spectra of known compounds, including 2,8-DHA, uric acid, and other common stone components. The unique absorption bands of 2,8-DHA allowed for its definitive identification.

Detection of this compound Crystals in Urine

Principle: Microscopic examination of urine sediment was a key non-invasive method for the presumptive diagnosis of APRT deficiency. The characteristic morphology and birefringence of 2,8-DHA crystals under polarized light were pathognomonic.

Reconstructed Protocol for Urine Microscopy:

-

Sample Collection: A fresh urine sample was collected, preferably a first-morning void to obtain a more concentrated specimen.

-

Sedimentation: The urine sample was centrifuged to pellet the solid components, including crystals.

-

Microscopic Examination: A drop of the concentrated sediment was placed on a glass slide and covered with a coverslip. The slide was examined under a light microscope.

-

Crystal Identification: 2,8-DHA crystals were identified by their characteristic appearance: round, reddish-brown, with a dark outline and central spicules.

-

Polarized Light Microscopy: To confirm the identity of the crystals, the slide was viewed under a polarizing light microscope. 2,8-DHA crystals exhibit a characteristic "Maltese cross" pattern of birefringence.

Assay of Adenine Phosphoribosyltransferase (APRT) Enzyme Activity

Principle: A definitive diagnosis of APRT deficiency was achieved by measuring the enzyme's activity in red blood cell lysates. Early assays were often radiochemical, measuring the conversion of a radiolabeled substrate (adenine) into its product (AMP).

Reconstructed Radiochemical Assay Protocol:

-

Erythrocyte Lysate Preparation: A whole blood sample was collected in an anticoagulant. The red blood cells (erythrocytes) were isolated by centrifugation and washed. The erythrocytes were then lysed to release their cellular contents, including the APRT enzyme.

-

Reaction Mixture: The assay was performed in a reaction mixture containing the erythrocyte lysate, a buffer to maintain optimal pH, magnesium ions (a cofactor for APRT), phosphoribosyl pyrophosphate (PRPP, a substrate), and radiolabeled [¹⁴C]-adenine as the key substrate.

-

Enzyme Reaction: The reaction was initiated by adding the lysate to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Separation of Substrate and Product: Following incubation, the reaction was stopped, and the product, [¹⁴C]-AMP, was separated from the unreacted [¹⁴C]-adenine. This was often achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the separated AMP spot was quantified using a scintillation counter.

-

Calculation of Enzyme Activity: The APRT enzyme activity was calculated based on the amount of [¹⁴C]-AMP formed per unit of time per amount of protein in the lysate. The results were then compared to the activity measured in control samples from healthy individuals.

Early Treatment Strategies

The understanding of the metabolic pathway of 2,8-DHA formation directly led to the development of an effective treatment strategy. Since xanthine oxidase is responsible for the conversion of adenine to 2,8-DHA, inhibitors of this enzyme were proposed as a logical therapeutic approach.

Allopurinol Therapy: Allopurinol, a xanthine oxidase inhibitor, was found to be effective in reducing the production of 2,8-DHA.[8] By blocking the enzymatic conversion, allopurinol treatment leads to a decrease in urinary 2,8-DHA excretion and a corresponding increase in the excretion of the more soluble adenine.[4] This therapeutic intervention proved successful in preventing the recurrence of 2,8-DHA stones.

Supportive Measures: In addition to allopurinol, increased fluid intake to promote urine flow and a diet low in purines were also recommended as supportive measures to reduce the risk of crystal and stone formation.

Visualizing the Diagnostic and Therapeutic Logic

The following diagrams illustrate the logical flow of diagnosis and the mechanism of therapeutic intervention in APRT deficiency.

Conclusion

The early research into this compound and its role in urolithiasis serves as a prime example of how fundamental biochemical investigation can lead to the clear definition of a disease, the development of accurate diagnostic methods, and the implementation of a highly effective, targeted therapy. The foundational work of researchers in the mid-20th century laid the groundwork for our current understanding of APRT deficiency and continues to inform clinical practice today. This technical guide has provided a detailed overview of this early research, offering valuable insights for contemporary researchers and clinicians in the fields of nephrology, urology, and metabolic diseases. The principles of careful clinical observation, coupled with rigorous biochemical and analytical techniques, remain as relevant today as they were in the initial elucidation of this rare but important metabolic disorder.

References

- 1. Comparison of the effect of allopurinol and febuxostat on urinary this compound excretion in patients with APRT deficiency: a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound urolithiasis: case report and literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Comparison of the effect of allopurinol and febuxostat on urinary this compound excretion in patients with Adenine phosphoribosyltransferase deficiency (APRTd): A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound urolithiasis: review of the literature and report of a case in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Are conventional stone analysis techniques reliable for the identification of this compound kidney stones? A case series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound renal stones in a 41-year-old man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,8-Dihydroxyadenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative of significant medical interest due to its central role in the pathophysiology of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder of purine metabolism. The low solubility of 2,8-DHA leads to its precipitation in the renal tubules, causing crystalluria, nephrolithiasis, and potentially progressing to chronic kidney disease and renal failure. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It details both the biological and chemical synthetic pathways, presents quantitative data in structured tables, and includes detailed experimental protocols for key methodologies. Furthermore, this guide employs Graphviz visualizations to elucidate the intricate signaling pathways involved in 2,8-DHA-induced nephropathy, offering a valuable resource for researchers in nephrology, genetics, and drug development.

Chemical Structure and Properties of this compound

This compound, a derivative of adenine, is characterized by the presence of two hydroxyl groups at the 2nd and 8th positions of the purine ring. However, it predominantly exists in its tautomeric form, 6-amino-1H-purine-2,8(7H,9H)-dione.

Table 1: Chemical Identifiers and Properties of this compound [][2]

| Property | Value |

| IUPAC Name | 6-amino-7,9-dihydro-1H-purine-2,8-dione |

| Synonyms | 2,8-DHA, 6-Amino-1H-purine-2,8(3H,7H)-dione, 6-Amino-2,8-dihydroxypurine |

| CAS Number | 30377-37-8 |

| Molecular Formula | C₅H₅N₅O₂ |

| Molecular Weight | 167.13 g/mol |

| Appearance | White to light yellow solid |

| SMILES | C12=C(NC(=O)N=C1NC(=O)N2)N |

| InChI Key | XFBOJHLYDJZYSP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through both biological and chemical routes. The biological pathway is of high clinical relevance, while chemical synthesis is essential for producing standards for research and diagnostic purposes.

Biological Synthesis in APRT Deficiency

In individuals with a deficiency in the enzyme adenine phosphoribosyltransferase (APRT), the purine salvage pathway is impaired. This leads to an accumulation of adenine, which is then metabolized by xanthine oxidase to 8-hydroxyadenine and subsequently to the poorly soluble this compound.[3] This metabolic process is the primary cause of 2,8-DHA accumulation and the resulting nephropathy.

Chemical Synthesis

The chemical synthesis of this compound has been approached through various routes, with a notable five-step synthesis starting from thiourea and malononitrile.[4] However, it is important to note that the purification of the final product has been reported to be challenging.[4]

Step 1: Synthesis of 4,6-diamino-2-thiolpyrimidine

-

In a suitable reaction vessel, dissolve sodium ethoxide in ethanol.

-

To this solution, add thiourea and malononitrile.

-

The reaction mixture is stirred, and the formation of 4,6-diamino-2-thiolpyrimidine occurs.

-

The product can be used in the subsequent step without extensive purification.

Step 2: Synthesis of 4,6-diamino-2-hydroxypyrimidine

-

The crude 4,6-diamino-2-thiolpyrimidine from the previous step is treated with chloroacetic acid.

-

The thiol group is replaced by a hydroxyl group.

-

A salt of the product can be generated by the addition of concentrated sulfuric acid.

Step 3: Synthesis of 4,6-diamino-5-nitrosopyrimidine

-

4,6-diamino-2-hydroxypyrimidine is reacted with sodium nitrite in a solution of water and acetic acid.

-

This introduces a nitroso group at the 5th position of the pyrimidine ring.

Step 4: Synthesis of 4,5,6-triamino-2-hydroxypyrimidine

-

The 4,6-diamino-5-nitrosopyrimidine is reduced using a reducing agent such as sodium dithionite.

-

The nitroso group is converted to an amino group, yielding 4,5,6-triamino-2-hydroxypyrimidine. A salt of this product is typically formed by the addition of sulfuric acid.

Step 5: Cyclization to this compound

-

The final step involves the cyclization of 4,5,6-triamino-2-hydroxypyrimidine.

-

Various reagents have been attempted for this ring-closing carbonylation, including diphosgene, urea, 1,1'-carbonyldiimidazole (CDI), and diphenyl carbonate, with varying degrees of success.[4] The original reported method utilized the highly toxic phosgene.

Table 2: Reported Yields for Intermediates in the Five-Step Synthesis [4]

| Step | Intermediate Product | Reported Yield |

| 4 (Method 1) | 4,5,6-triamino-2-hydroxypyrimidine sulfate (from acetic acid) | ~65% |

| 4 (Method 2) | 4,5,6-triamino-2-hydroxypyrimidine sulfate (from water) | ~20% |

Note: The final purification of this compound has been noted as a significant challenge, and a pure product was not obtained in the cited study.[4]

Pathophysiological Signaling Pathways of this compound Nephropathy

The deposition of 2,8-DHA crystals in the renal tubules triggers a cascade of cellular events, leading to inflammation, tubular injury, and fibrosis. Key signaling pathways implicated in this process include the TNF receptor 1 (TNFR1) pathway, the mTOR signaling pathway, and the NLRP3 inflammasome pathway.

TNFR1-Mediated Inflammation

2,8-DHA crystals can induce an inflammatory response mediated by TNF-α and its receptor, TNFR1. This signaling cascade contributes to the recruitment of inflammatory cells and promotes tubular injury.

mTOR Signaling in Renal Fibrosis

The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and has been shown to be activated in 2,8-DHA nephropathy, contributing to renal fibrosis.

NLRP3 Inflammasome Activation

2,8-DHA crystals are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome. This multiprotein complex triggers the release of pro-inflammatory cytokines, such as IL-1β, exacerbating the inflammatory response.

Quantitative Data on this compound Nephropathy

Animal models, particularly adenine-fed rodents, are instrumental in studying the pathogenesis of 2,8-DHA nephropathy and for evaluating potential therapeutic interventions.

Table 3: Selected Quantitative Data from a Murine Model of 2,8-DHA Nephropathy [5]

| Treatment Group | Serum Creatinine (µmol/L) | Whole-Kidney Crystalline Volume (Relative Units) |

| Control (Adenine Diet) | Significantly higher than treated groups | High |

| Allopurinol | Significantly lower than control (p = 0.019) | Significantly reduced vs. control (p = 0.0002) |

| Allopurinol + Dexamethasone | Significantly lower than control (p = 0.02) | Significantly reduced vs. control (p = 0.0002) |

| Allopurinol + Anakinra | Significantly lower than control (p = 0.01) and Allopurinol alone (p = 0.009) | Significantly reduced vs. control (p = 0.0003) |

Data are expressed as mean ± SEM. Statistical significance is noted in comparison to the control group unless otherwise specified.

Conclusion

This compound is a key molecule in the pathogenesis of APRT deficiency-related nephropathy. Understanding its chemical properties, synthesis, and the cellular signaling pathways it perturbs is crucial for the development of diagnostic tools and therapeutic strategies. While the in vivo synthesis of 2,8-DHA is well-understood, a robust and reproducible chemical synthesis protocol with a straightforward purification method remains an area for further research and development. The elucidation of the inflammatory and fibrotic pathways triggered by 2,8-DHA crystals opens new avenues for targeted therapies beyond the current standard of care with xanthine oxidase inhibitors. This guide provides a foundational resource for scientists and clinicians working to address the challenges posed by this debilitating metabolic disorder.

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Recurrent this compound nephropathy: a rare but preventable cause of renal allograft failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. skemman.is [skemman.is]

- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Natural History of 2,8-Dihydroxyadenine Crystal Deposition in the Kidney: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deposition of 2,8-dihydroxyadenine (2,8-DHA) crystals in the kidney is a rare and often underdiagnosed cause of chronic kidney disease (CKD), frequently leading to end-stage renal disease (ESRD) if left untreated.[1][2][3] This condition, known as 2,8-DHA nephropathy, arises from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT), an autosomal recessive genetic disorder of purine metabolism.[4][5] In the absence of functional APRT, adenine is metabolized by xanthine oxidase to the highly insoluble 2,8-DHA, which readily crystallizes in the renal tubules.[2][6] This guide provides a comprehensive overview of the natural history of 2,8-DHA crystal deposition, detailing the pathophysiology, clinical manifestations, and diagnostic approaches. It further presents established experimental protocols for inducing and analyzing 2,8-DHA nephropathy in animal models and outlines the key signaling pathways implicated in the pathogenesis of this crystalline nephropathy.

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is a rare inborn error of purine metabolism with a prevalence estimated between 1 in 50,000 and 1 in 100,000 individuals in Caucasian populations.[5][7] The clinical presentation of APRT deficiency is highly variable, ranging from asymptomatic crystalluria to recurrent nephrolithiasis and progressive crystalline nephropathy.[1][8] The deposition of 2,8-DHA crystals within the renal parenchyma triggers a cascade of events, including tubular obstruction, inflammation, and fibrosis, ultimately leading to a decline in renal function.[9][10] Early diagnosis and treatment with xanthine oxidase inhibitors, such as allopurinol or febuxostat, can effectively prevent crystal formation and preserve kidney function.[2] However, the nonspecific clinical features often lead to misdiagnosis or delayed diagnosis, by which time significant and irreversible kidney damage may have already occurred.[11][12]

Pathophysiology of 2,8-DHA Crystal Deposition

The natural history of 2,8-DHA nephropathy can be conceptualized as a multi-stage process, commencing with the metabolic defect and culminating in renal fibrosis and organ failure.

Metabolic Defect and Crystal Formation

In healthy individuals, the purine salvage enzyme APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP). In individuals with APRT deficiency, this pathway is blocked, leading to an accumulation of adenine.[6][13] This excess adenine is then shunted into an alternative metabolic pathway where it is oxidized by xanthine dehydrogenase/oxidase, first to 8-hydroxyadenine and subsequently to the poorly soluble this compound.[6][14] Due to its low solubility at physiological urine pH, 2,8-DHA readily precipitates and forms crystals within the renal tubules.[15][16]

Crystal Deposition and Tubular Injury

The formed 2,8-DHA crystals are typically round and brownish with a characteristic "Maltese cross" pattern under polarized light.[10][17] These crystals can vary in size. Smaller crystals may be endocytosed by tubular epithelial cells, while larger crystals can aggregate, leading to tubular obstruction.[1] This obstruction increases intratubular pressure, causing tubular dilation and injury to the tubular epithelial cells.[9][18]

Inflammatory Response

The deposition of 2,8-DHA crystals triggers a robust inflammatory response within the kidney.[7][19] Crystals are recognized by the innate immune system, leading to the activation of signaling pathways that promote the production of pro-inflammatory cytokines and chemokines.[1][19] This results in the infiltration of immune cells, primarily macrophages, into the renal interstitium.[10][20]

Fibrosis and Chronic Kidney Disease

Persistent inflammation and tubular injury stimulate the activation of fibroblasts and the excessive deposition of extracellular matrix proteins, leading to renal fibrosis.[9][21] This progressive scarring of the kidney tissue disrupts normal renal architecture and function, ultimately leading to a decline in the glomerular filtration rate (GFR) and the development of chronic kidney disease.[2][8] If left untreated, this process can advance to end-stage renal disease, requiring renal replacement therapy.[3][4]

A proposed model for the kinetics of 2,8-DHA crystal deposition is a three-phase process:

-

Phase 1: Crystallization and Obstruction. 2,8-DHA crystallizes in the urine, forming spherical aggregates in the tubular lumen or being incorporated into the epithelial layer, leading to obstruction.[20]

-

Phase 2: Pro-inflammatory Response and Tubular Injury. The crystals induce a sustained pro-inflammatory environment, resulting in a foreign body reaction and injury to the tubules.[20]

-

Phase 3: Interstitial Deposition and Fibrosis. Chronic inflammation can lead to disruption of the tubular basement membrane, allowing crystals to deposit in the interstitium, where they continue to provoke inflammation, leading to interstitial infiltration and fibrosis.[20]

Clinical Manifestations and Diagnosis

The clinical presentation of APRT deficiency is heterogeneous. Symptoms can appear at any age, from infancy to late adulthood.[5] Common clinical features include:

-

Nephrolithiasis: Recurrent kidney stones are the most frequent manifestation.[4][8] These stones are typically radiolucent.[4]

-

Crystalluria: The presence of characteristic 2,8-DHA crystals in the urine.[17][22] In infants, this may present as reddish-brown stains in diapers.[20]

-

Acute Kidney Injury (AKI): Can occur due to tubular obstruction by a large crystal load.[2]

-

Chronic Kidney Disease (CKD): Progressive loss of kidney function due to chronic inflammation and fibrosis.[4][8] A significant proportion of patients have evidence of CKD at the time of diagnosis.[8]

Diagnosis is often delayed due to the rarity of the disease and the non-specific symptoms. Diagnostic methods include:

-

Urine Microscopy: Identification of the pathognomonic round, brown, and birefringent 2,8-DHA crystals.[10][17]

-

Stone Analysis: Infrared spectroscopy or X-ray crystallography can definitively identify the composition of kidney stones as 2,8-DHA.[23]

-

Enzyme Assay: Measurement of APRT enzyme activity in red blood cell lysates can confirm the diagnosis.[11]

-

Genetic Testing: Identification of mutations in the APRT gene.[8]

Quantitative Data

The following tables summarize key quantitative data related to 2,8-DHA nephropathy from both clinical studies and experimental animal models.

Table 1: Clinical Characteristics of Patients with APRT Deficiency at Diagnosis

| Characteristic | Value | Reference(s) |

| Prevalence | ||

| Caucasian populations | 1:50,000 - 1:100,000 | [5] |

| Japanese population | 1:27,000 | [5] |

| Icelandic population | >1:15,000 | [5] |

| Age at Diagnosis | ||

| Median (years) | 37.0 (range, 0.6-67.9) | [8] |

| Clinical Presentation | ||

| Patients with kidney stones | 55% | [8] |

| Patients with CKD stages 3-5 | 38% | [8] |

| Patients with ESRD (CKD stage 5) | 21% | [8] |

| Asymptomatic at diagnosis | Significant number | [8] |

Table 2: Renal Function Parameters in Adenine-Induced CKD Rat Models

| Parameter | Control Group | Adenine-Treated Group | Reference(s) |

| Serum Creatinine (mg/dL) | ~0.5 | >2.5 | [15][24] |

| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | >100 | [15][24] |

| Glomerular Filtration Rate (mL/min/kg) | Significantly higher | 65% less than control | [25] |

| Urine Flow (mL/24h) | Significantly lower | 167% greater than control | [25] |

| Systolic Blood Pressure (mmHg) | Normal | Significantly increased | [26] |

Experimental Protocols

Animal models are crucial for studying the pathophysiology of 2,8-DHA nephropathy and for testing potential therapeutic interventions. The most widely used model is the adenine-induced CKD model in rodents.

Induction of 2,8-DHA Nephropathy in Mice

-

Animal Strain: C57BL/6 mice are commonly used.[16]

-

Diet: Mice are fed a diet supplemented with 0.2% adenine (w/w) for 4 to 8 weeks.[16][26]

-

Procedure:

-

House male C57BL/6 mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Provide a standard chow diet or a 0.2% adenine-supplemented diet.

-

Monitor body weight and food intake regularly.

-

Collect urine samples at specified time points for crystal analysis.

-

Measure renal function parameters (serum creatinine, BUN) at baseline and at the end of the study.

-

At the end of the experimental period, euthanize the mice and harvest the kidneys for histological and molecular analysis.

-

Induction of 2,8-DHA Nephropathy in Rats

-

Animal Strain: Wistar or Sprague-Dawley rats are often used.[15][24]

-

Diet: Rats are fed a diet containing 0.75% adenine (w/w) for 2 to 4 weeks.[15][24]

-

Procedure:

-

Acclimatize male Wistar rats (8 weeks old) for one week.

-

Provide a standard powdered diet or a diet mixed with 0.75% adenine.

-

Monitor body weight, water intake, and urine output.

-

At the end of the study period, collect blood for biochemical analysis and harvest kidneys for histopathology.

-

Urine Microscopy for 2,8-DHA Crystal Analysis

-

Sample Collection: Collect fresh urine samples.

-

Procedure:

-

Centrifuge 10 mL of urine at 2000 rpm for 10 minutes.

-

Discard the supernatant and resuspend the sediment in the remaining urine.

-

Place a drop of the sediment on a clean glass slide and cover with a coverslip.

-

Examine the slide under a light microscope at 100x and 400x magnification.[16]

-

For polarization microscopy, use a microscope equipped with polarizing filters to observe the characteristic "Maltese cross" pattern of 2,8-DHA crystals.[10][13]

-

Histological Analysis of Renal Tissue

-

Tissue Processing:

-

Fix harvested kidneys in 10% neutral buffered formalin.

-

Dehydrate the tissue through a graded series of ethanol.

-

Clear the tissue in xylene and embed in paraffin.

-

Cut 4-5 µm thick sections using a microtome.

-

-

Sirius Red Staining for Fibrosis:

-

Deparaffinize and rehydrate tissue sections.

-

Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[1][7]

-

Wash in two changes of acidified water.[7]

-

Dehydrate in graded ethanol, clear in xylene, and mount.[7]

-

Collagen fibers will appear red under bright-field microscopy and as yellow-orange (thick fibers) or green (thin fibers) under polarized light.[1][7]

-

-

Immunohistochemistry for TGF-β1:

-

Deparaffinize and rehydrate sections, followed by antigen retrieval (e.g., citrate buffer, pH 6.0).[14][27]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[14]

-

Block non-specific binding with a blocking serum.[14]

-

Incubate with a primary antibody against TGF-β1 overnight at 4°C.[14][27]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.[14]

-

TUNEL Assay for Apoptosis

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[4][28]

-

Procedure (using a commercial kit):

-

Deparaffinize and rehydrate kidney sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate with TdT enzyme and a labeled nucleotide (e.g., BrdUTP).[29]

-

Detect the incorporated label using a fluorescently-labeled antibody or a streptavidin-HRP conjugate.[4][29]

-

Counterstain nuclei with DAPI or another suitable nuclear stain.

-

Visualize apoptotic cells using fluorescence microscopy.

-

ELISA for TNF-α

-

Sample Preparation: Homogenize kidney tissue in a suitable buffer containing protease inhibitors.[30] Centrifuge the homogenate and collect the supernatant.

-

Procedure (using a commercial sandwich ELISA kit):

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Add standards and kidney tissue homogenates to the wells and incubate.[31][32]

-

Wash the wells and add a biotinylated detection antibody.[8]

-

Add a substrate solution (e.g., TMB) and incubate to develop color.[32]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Signaling Pathways in 2,8-DHA Nephropathy

The interaction of 2,8-DHA crystals with renal cells activates several key signaling pathways that drive inflammation and fibrosis.

NLRP3 Inflammasome Activation